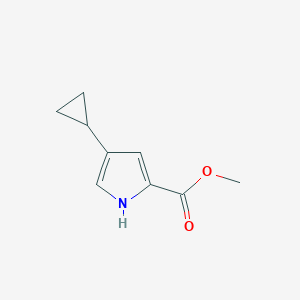

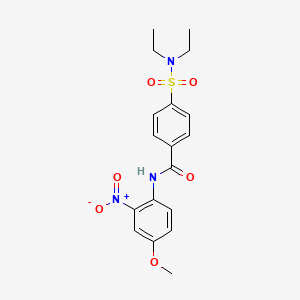

![molecular formula C18H19NO2 B2465730 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide CAS No. 2097889-57-9](/img/structure/B2465730.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the biosynthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator.

Aplicaciones Científicas De Investigación

Microbial Biodegradation of Polyaromatic Hydrocarbons

This compound's structural relation to naphthalene and other polycyclic aromatic hydrocarbons (PAHs) makes it relevant in studies focusing on microbial biodegradation. Research on PAH degradation, particularly naphthalene, by bacteria like Pseudomonas putida highlights the significance of understanding microbial pathways for ecological recovery of PAH-contaminated sites. Such insights are crucial for bioremediation efforts aimed at mitigating the environmental impact of these pollutants (Peng et al., 2008).

Heterocyclic Naphthalimides in Medicinal Applications

The structural similarity of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide to naphthalimide derivatives brings attention to the latter's extensive potential in medicinal applications. Naphthalimide compounds, due to their large conjugated planar structure, exhibit a wide range of interactions with biological molecules, showing promise in anticancer, antibacterial, antifungal, and antiviral therapies. This versatility underscores the potential of structurally related compounds in drug development and therapeutic applications (Gong et al., 2016).

Adsorption for Naphthalene Removal

The relevance of naphthalene derivatives in environmental science is further underscored by research on adsorption techniques for removing naphthalene from wastewaters. Studies demonstrate the efficacy of modified materials in adsorption processes, highlighting the importance of such compounds in enhancing environmental cleanup efforts. This research area offers insights into managing pollutants and improving water quality (Alshabib, 2021).

Naphthalene Degradation in Pseudomonas putida

Investigations into the degradation of naphthalene by Pseudomonas putida ND6 reveal the potential for bioengineering and environmental biotechnology applications. Understanding the genetic and enzymatic pathways involved in naphthalene degradation can inform strategies to tackle pollution and explore the utility of similar compounds in environmental remediation (Song et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide is the Influenza A virus H1N1 . The influenza A virus is an orthomyxovirus, constituted by receptor-binding complexes containing two primary structural proteins: hemagglutinin (HA) and neuraminidase (NA). HA is the primary protein responsible for binding to receptor sites on the cell membrane, allowing the virion to enter the cell .

Mode of Action

The compound interacts with its targets through a mechanism that may involve DNA intercalation . This interaction results in changes that inhibit the replication of the Influenza A virus H1N1 .

Biochemical Pathways

It is known that the compound’s antiviral activity involves fleeting nitrosocarbonyl intermediates

Result of Action

The molecular and cellular effects of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide’s action result in the inhibition of the Influenza A virus H1N1 . This leads to a decrease in the virus’s ability to infect host cells and replicate.

Propiedades

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-17(19-13-18(21)11-4-1-5-12-18)16-10-6-8-14-7-2-3-9-15(14)16/h2-4,6-11,21H,1,5,12-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERFNYFJSABHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

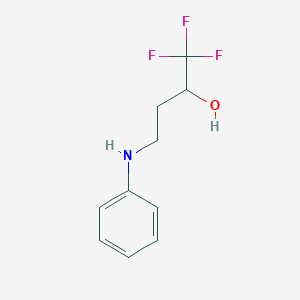

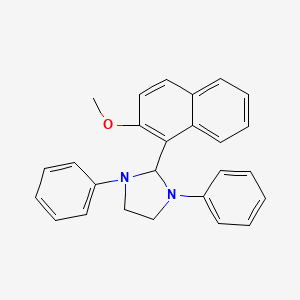

![1,3,6-trimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465654.png)

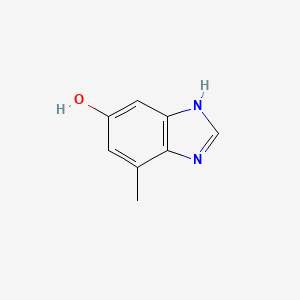

![3-(2-methylbenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465657.png)

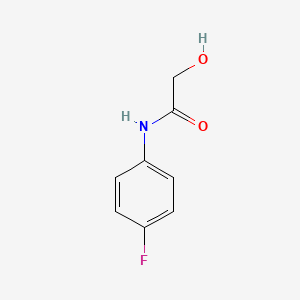

![4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2465659.png)

![5-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2465660.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide](/img/structure/B2465661.png)

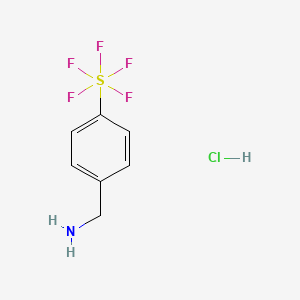

![4-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2465665.png)

![1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B2465667.png)